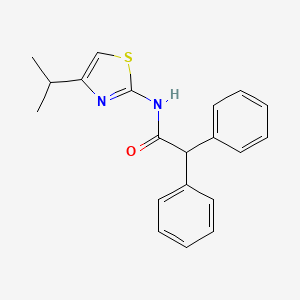

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide

Description

N-(4-Isopropylthiazol-2-yl)-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a thiazole ring substituted with an isopropyl group at the 4-position and a diphenylacetyl moiety at the 2-position. Its structure is characterized by conformational flexibility due to the dihedral angles between aromatic rings and hydrogen-bonding interactions that influence crystallinity and stability .

Properties

IUPAC Name |

2,2-diphenyl-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-14(2)17-13-24-20(21-17)22-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTKWYZAXFIRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide typically involves the reaction of 4-isopropylthiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes or proteins, inhibiting their function and leading to the death of bacterial cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on Thiazole/Benzothiazole Rings

- This compound was synthesized via microwave-assisted methods (42% yield) . In contrast, the target compound’s 4-isopropylthiazole substituent introduces steric bulk, which may improve binding pocket interactions in biological targets.

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The dichlorophenyl group creates a twisted conformation (61.8° dihedral angle between thiazole and aryl rings), reducing planarity compared to the target compound’s diphenyl group (85° dihedral angle between phenyl rings) .

Table 1: Substituent and Conformational Comparisons

Physicochemical Properties

Melting Points and Solubility

- N-Phenylacetamide derivatives with chloro substituents (e.g., A28–A35) show melting points ranging from 190.6°C to 265.7°C, influenced by halogen electronegativity and crystal packing .

Table 2: Physical Properties of Selected Analogs

Biological Activity

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide is a thiazole derivative that has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its analgesic properties, molecular interactions, and synthesis.

Chemical Structure and Properties

This compound is characterized by its unique thiazole ring and diphenylacetamide structure. The molecular formula can be represented as . The compound's structure is crucial for its interaction with biological targets, particularly in the context of analgesic activity.

Analgesic Activity

Recent studies have highlighted the analgesic properties of this compound through molecular docking studies and in vivo evaluations. The compound demonstrated significant binding affinity to cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins involved in pain and inflammation.

Table 1: Molecular Docking Results

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| Diclofenac | -7.4 | COX-1 |

| AKM-1 | -8.8 | COX-1 |

| AKM-2 | -9.0 | COX-1 |

| AKM-3 | -9.0 | COX-1 |

The data indicates that this compound (AKM-2) exhibits superior binding affinity compared to diclofenac, a standard analgesic medication. This suggests that it may have enhanced efficacy as an analgesic agent.

The analgesic effect is primarily attributed to the inhibition of COX enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various pain models:

- Hot Plate Model : In this model, the compound was administered to rodents prior to exposure to a heated surface. The results indicated a significant increase in pain threshold compared to control groups.

- Formalin Test : This test assessed both acute and chronic pain responses. This compound significantly reduced licking and biting behavior in treated animals.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Thiazole Ring : The initial step includes the reaction of 4-isopropylaniline with appropriate reagents to form the thiazole ring.

- Acetamide Formation : The thiazole derivative is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product.

Characterization Techniques

The synthesized compound was characterized using various analytical techniques:

- Infrared Spectroscopy (IR) : Provided information on functional groups present.

- Nuclear Magnetic Resonance (NMR) : Confirmed the structure through chemical shift analysis.

- Mass Spectrometry (MS) : Verified molecular weight and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.